5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H10ClFO2 and a molecular weight of 264.68 g/mol . It is characterized by the presence of a chloro group at the 5-position and a fluorobenzyl group at the 2-position of the benzaldehyde core structure. This compound is commonly used in chemical research and synthesis due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde and 4-fluorobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoic acid.
Reduction: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Building Block: Serves as a building block for the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Investigated for potential use in the development of new therapeutic agents due to its unique structural features.
Industry:
Material Science: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is primarily determined by its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to various biological effects. The chloro and fluoro substituents can influence the compound’s reactivity and interaction with molecular targets.
Comparison with Similar Compounds
- 5-Chloro-2-[(2-chloro-4-fluorobenzyl)oxy]benzaldehyde
- 5-Chloro-2-[(4-chlorobenzyl)oxy]benzaldehyde
Comparison:
- Structural Differences: The position and type of substituents on the benzyl group can significantly affect the compound’s reactivity and properties.
- Unique Features: 5-Chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde is unique due to the presence of both chloro and fluoro substituents, which can enhance its reactivity and potential applications in various fields .
Properties
IUPAC Name |
5-chloro-2-[(4-fluorophenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO2/c15-12-3-6-14(11(7-12)8-17)18-9-10-1-4-13(16)5-2-10/h1-8H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKZSMMHROQOIC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358394 |
Source
|
Record name | 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
590360-22-8 |
Source
|
Record name | 5-chloro-2-[(4-fluorobenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.